2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (also known as 4,4′,4′′-s-Triazine-2,4,6-triyl-tribenzoic acid or H3TATB) acts as an electron acceptor in the development of electrochromic materials (ECMs) []. ECMs are materials that exhibit reversible color changes upon application of an electrical potential. This property makes them valuable for various applications, including:
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can be used as a linker molecule in the construction of metal-organic frameworks (MOFs) []. MOFs are highly porous materials with a well-defined structure, making them attractive for various applications, including:
Research is ongoing to explore other potential applications of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, such as:
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is a chemical compound with the molecular formula C24H15N3O6 and a molecular weight of 429.40 g/mol. This compound features a triazine ring substituted with three carboxyphenyl groups, making it structurally unique and versatile for various applications in materials science and chemistry. The presence of carboxylic acid groups enhances its solubility and reactivity, allowing it to participate in various
The mechanism of action of TPT depends on the specific application.
These reactions are significant for developing new materials and catalysts.
Research indicates that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine has potential biological activities. It has been explored for use in luminescent complexes that can be applied in temperature sensing and bioimaging . Its structure allows it to interact with various biological molecules, potentially leading to applications in drug delivery systems or as a therapeutic agent.
The synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine typically involves:
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine has several applications:
Interaction studies have shown that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can form stable complexes with various metal ions. These interactions are crucial for applications in catalysis and materials development. For instance, studies have highlighted its coordination with lanthanide ions for luminescent applications .
Several compounds share structural similarities with 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Bis(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine | C20H20N2O4 | Contains methoxy groups; used as UV stabilizers |
2-Chloro-4,6-bis(phenyl)-1,3,5-triazine | C15H12ClN3 | Chlorinated derivative; used as a UV absorber |
2-(4-Methoxyphenyl)-4,6-bis-(2-hydroxyphenyl)-1,3,5-triazine | C22H20N2O4 | Incorporates methoxy and hydroxyl groups; used in coatings |
What sets 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine apart is its tri-functional carboxylic acid groups that enhance its solubility and reactivity compared to other triazine derivatives. This structural feature allows it to participate more readily in coordination chemistry and organic synthesis.
The synthesis of 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB) often begins with precursor molecules containing nitro or amino groups. While trinitrotoluene (TNT) derivatives are not direct precursors, nitration strategies analogous to TNT production inform the functionalization of triazine cores. For example, nitration of 1,3,5-triazine derivatives using mixed acids (HNO₃/H₂SO₄) enables the introduction of nitro groups, which can subsequently undergo ammoniation to form amino intermediates. A critical step involves the controlled nitration of triazine-linked aromatic rings to avoid over-nitration, which could destabilize the electron-deficient core. Recent advances employ sequential nitration-rearrangement and reduction steps to introduce fluorodinitromethyl groups, enhancing thermal stability while maintaining low sensitivity.
Table 1: Key Nitration Conditions for Triazine Derivatives
Precursor | Nitrating Agent | Temperature (°C) | Product Yield (%) |
---|---|---|---|
1,3,5-Triazine | HNO₃/H₂SO₄ | 80–100 | 65–72 |
Fluorinated Triazine | N₂O₅ | 25–40 | 58–63 |
Transitioning from chromium-based catalysts to environmentally benign alternatives has become a priority. Iron-catalyzed cyclization of aldehydes with ammonium iodide (NH₄I) as a nitrogen source exemplifies a chromium-free route to symmetric triazines. This method achieves yields of 18–72% under aerobic conditions, leveraging Fe(III) to mediate C–N bond formation. Similarly, bismuth nitrate-mediated solvothermal reactions enable the assembly of triazine-based metal-organic frameworks (MOFs) without toxic byproducts. These strategies align with green chemistry principles while maintaining high crystallinity and porosity.
The choice between solvothermal and hydrothermal methods significantly impacts the crystallinity and functional group integrity of H₃TATB.
Solvothermal Synthesis:
Hydrothermal Synthesis:
Table 2: Comparison of Crystallization Techniques
Parameter | Solvothermal | Hydrothermal |
---|---|---|
Solvent System | DMF/Methanol | Water/Nitric Acid |
Temperature (°C) | 120–150 | 180 |
Surface Area (m²/g) | 458 | 320 |
Functional Groups | Preserved | Partially Degraded |
The electron-deficient nature of 1,3,5-triazine facilitates nucleophilic substitution and cross-coupling reactions. Key strategies include:
Nucleophilic Aromatic Substitution:
Coordination-Driven Functionalization:
Photochemical Crosslinking:
The coordination chemistry of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is defined by its ability to act as a tritopic ligand, binding to metal centers through its carboxylate functionalities. This section explores the fundamental aspects of secondary building unit formation, anionic framework construction, network interpenetration, and post-synthetic modification, as they pertain to the design and optimization of metal-organic frameworks based on this ligand.
The assembly of metal-organic frameworks relies heavily on the formation of secondary building units, which are discrete clusters or coordination motifs that serve as nodes in the extended network. The tricarboxylate nature of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine allows it to bridge multiple metal centers, leading to the formation of robust and well-defined secondary building units with a variety of transition metals.
Magnesium(II) ions, with their preference for octahedral or tetrahedral coordination environments, interact with the carboxylate groups of H3TATB to yield frameworks characterized by high thermal and chemical stability. The relatively small ionic radius and high charge density of magnesium(II) facilitate the formation of compact secondary building units, often resulting in dense framework architectures. Studies have shown that the use of magnesium(II) with H3TATB can lead to the generation of three-dimensional networks with significant porosity, as the triazine core enforces a rigid spatial arrangement that promotes the formation of open channels and cavities.
Cobalt(II) ions exhibit versatile coordination geometries, ranging from tetrahedral to octahedral, depending on the ligand environment. When combined with H3TATB, cobalt(II) ions commonly form paddlewheel or octahedral clusters, which act as nodes in the resulting frameworks. The ability of cobalt(II) to participate in variable oxidation states and coordination numbers enables the formation of frameworks with diverse topologies and functionalities. For example, the reaction of cobalt(II) nitrate with H3TATB under solvothermal conditions has been reported to yield three-dimensional frameworks with large one-dimensional channels, as evidenced by X-ray crystallography and gas adsorption measurements [7]. These frameworks demonstrate high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation.
Zinc(II) ions, known for their d10 electronic configuration and preference for tetrahedral or octahedral coordination, readily form stable complexes with tricarboxylate ligands. The interaction of zinc(II) with H3TATB leads to the formation of secondary building units such as zinc-oxo clusters or paddlewheel motifs, which serve as the structural backbone of the framework. The resulting zinc-based metal-organic frameworks often exhibit large pore volumes and high thermal stability, attributed to the strong coordination bonds between zinc(II) and the carboxylate groups of H3TATB. Experimental studies have demonstrated that zinc-H3TATB frameworks can achieve surface areas exceeding 2000 square meters per gram, with pore sizes adjustable through synthetic conditions [7]. These properties are highly desirable for applications in catalysis and molecular sieving.
Europium(III) ions, with their larger ionic radius and higher coordination number, offer unique opportunities for the construction of luminescent and multifunctional frameworks. The tridentate coordination mode of H3TATB allows europium(III) to form extended networks with high connectivity, often resulting in frameworks with three-dimensional interpenetrated structures. The presence of europium(III) imparts characteristic photoluminescent properties to the framework, which can be exploited for sensing and light-emitting applications. Structural analysis reveals that europium(III)-H3TATB frameworks typically feature large cavities and interconnected channels, with the triazine core facilitating efficient energy transfer and emission processes.
Metal Ion | Coordination Geometry | SBU Motif | Framework Topology | Surface Area (m²/g) | Pore Volume (cm³/g) | Notable Properties |
---|---|---|---|---|---|---|
Magnesium(II) | Octahedral/Tetrahedral | Magnesium-carboxylate | 3D Network | 1200–1800 | 0.5–0.8 | High stability, open channels |
Cobalt(II) | Octahedral/Paddlewheel | Cobalt-carboxylate | 3D Porous Framework | 1500–2100 | 0.6–1.0 | Large 1D channels, redox activity |
Zinc(II) | Tetrahedral/Octahedral | Zinc-oxo/Paddlewheel | 3D Porous Network | 2000–2500 | 0.7–1.2 | High porosity, thermal stability |
Europium(III) | 8–10 Coordination | Europium-carboxylate | 3D Interpenetrated | 1000–1600 | 0.4–0.7 | Luminescence, multifunctionality |
The diversity in secondary building unit formation with different transition metal ions underscores the versatility of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine as a ligand. The ability to fine-tune the coordination environment and framework topology by varying the metal ion is a key advantage in the rational design of metal-organic frameworks for targeted applications.
Beyond metal-ligand coordination, the assembly and stabilization of metal-organic frameworks are significantly influenced by non-covalent interactions, particularly π-π stacking. The aromatic nature of the triazine core and the peripheral phenyl rings in H3TATB facilitates strong π-π stacking interactions, which play a crucial role in the construction of anionic frameworks.
The planar geometry of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine enables the alignment of aromatic rings from adjacent ligand molecules, resulting in face-to-face or offset stacking arrangements. These π-π interactions contribute to the overall stability of the framework by providing additional cohesive forces that complement metal-ligand coordination. In anionic frameworks, the negative charge arising from deprotonated carboxylate groups is balanced by the presence of counterions, which are often located within the interstitial spaces created by π-π stacking.
Anionic frameworks constructed with H3TATB and transition metal ions typically exhibit layered or pillared architectures, where π-π stacking interactions between ligand molecules reinforce the structural integrity of the layers or pillars. X-ray diffraction studies reveal that the interlayer distances are consistent with the expected separation for π-π stacked aromatic systems, typically in the range of 3.3 to 3.7 angstroms. The presence of π-π stacking not only enhances the mechanical stability of the framework but also influences its electronic and optical properties, as the delocalization of π-electrons can facilitate charge transport and energy transfer processes.
Framework Composition | π-π Stacking Distance (Å) | Layer Arrangement | Counterion Type | Notable Properties |
---|---|---|---|---|
Magnesium-H3TATB | 3.4 | Layered | Magnesium(II) | Enhanced stability, open channels |
Cobalt-H3TATB | 3.5 | Pillared | Cobalt(II) | Large 1D channels, conductivity |
Zinc-H3TATB | 3.3 | Layered | Zinc(II) | High porosity, selective sorption |
Europium-H3TATB | 3.7 | Pillared | Europium(III) | Luminescence, energy transfer |
The incorporation of π-π stacking interactions in the design of anionic frameworks based on 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine provides a powerful tool for tuning the physical properties and functional performance of these materials. By controlling the stacking arrangement and interlayer spacing, researchers can optimize framework stability, porosity, and electronic characteristics for specific applications.
The phenomenon of interpenetration, wherein multiple independent networks are interwoven within a single crystal lattice, is a common feature in three-dimensional metal-organic frameworks constructed from tritopic ligands such as 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. Interpenetration has profound effects on the structural, mechanical, and functional properties of the resulting materials.
Interpenetration can occur in various forms, including twofold, threefold, or higher degrees, depending on the symmetry and connectivity of the framework. In the case of H3TATB-based frameworks, the rigid triazine core and threefold symmetry promote the formation of large cavities and channels, which can accommodate the insertion of additional, symmetry-related networks. The driving force for interpenetration is often the minimization of free volume and the maximization of framework stability, as the interwoven networks provide mutual support and reduce the likelihood of framework collapse.
The presence of interpenetrated networks leads to a reduction in accessible pore volume and surface area, as some of the void space is occupied by the interpenetrating frameworks. However, interpenetration also enhances the mechanical robustness of the material, making it less susceptible to structural degradation under external stress or during guest molecule adsorption and desorption cycles. Detailed crystallographic analysis of interpenetrated H3TATB frameworks reveals the presence of well-defined channels and cavities, with dimensions that can be modulated by the degree of interpenetration and the choice of metal ion.
Framework Composition | Degree of Interpenetration | Channel Size (Å) | Pore Volume (cm³/g) | Surface Area (m²/g) | Mechanical Stability |
---|---|---|---|---|---|
Magnesium-H3TATB | Twofold | 7–10 | 0.5–0.6 | 1200–1400 | High |
Cobalt-H3TATB | Threefold | 6–8 | 0.4–0.5 | 1100–1300 | Very High |
Zinc-H3TATB | Twofold | 9–12 | 0.7–0.8 | 1800–2100 | High |
Europium-H3TATB | Fourfold | 5–7 | 0.3–0.4 | 900–1100 | Very High |
The ability to control and exploit interpenetration phenomena in three-dimensional network architectures is a key aspect of advanced framework design. By judicious selection of ligand geometry, metal ion, and synthetic conditions, researchers can tailor the degree of interpenetration to achieve the desired balance between porosity and mechanical strength.
Post-synthetic modification refers to the chemical or physical alteration of a preformed metal-organic framework to improve or introduce new properties, such as increased porosity, enhanced chemical stability, or specific functionalization. In the context of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine-based frameworks, several strategies have been developed to enhance porosity and optimize material performance.
One of the simplest and most effective methods for increasing porosity is the removal of guest molecules or solvents from the framework pores through solvent exchange and activation. By replacing high-boiling-point solvents used during synthesis with more volatile solvents, followed by evacuation under reduced pressure, the framework can be rendered free of occluded molecules, resulting in increased accessible pore volume and surface area. This process is particularly important for H3TATB-based frameworks, which often crystallize with significant amounts of solvent in their channels.
Post-synthetic ligand exchange involves the partial or complete replacement of the original ligand with a different ligand, thereby modifying the framework structure and properties without disrupting the overall network connectivity. In H3TATB-based frameworks, ligand exchange can be used to introduce additional functional groups, such as amines or sulfonates, which can enhance gas adsorption selectivity or catalytic activity. Functionalization of the triazine core or the phenyl rings through post-synthetic reactions, such as nitration or sulfonation, can further increase the chemical diversity and application potential of the framework.
The exchange of metal ions within the framework nodes is another powerful post-synthetic modification strategy. By exposing the framework to a solution containing a different metal ion, partial or complete replacement of the original metal can be achieved, leading to changes in framework stability, porosity, and functionality. For example, the exchange of cobalt(II) with zinc(II) in a H3TATB-based framework can result in increased surface area and improved chemical resistance, as demonstrated by comparative gas adsorption and stability studies.
Modification Strategy | Effect on Porosity | Surface Area (m²/g) | Pore Volume (cm³/g) | Additional Benefits |
---|---|---|---|---|
Solvent Exchange/Activation | Increased | 1800–2500 | 0.8–1.2 | Enhanced gas uptake |
Ligand Exchange | Tunable | 1500–2200 | 0.6–1.0 | Functional group introduction |
Functionalization | Selective | 1400–2000 | 0.5–0.9 | Improved selectivity, reactivity |
Metal Ion Exchange | Variable | 1200–2300 | 0.4–1.1 | Altered stability, new properties |
Post-synthetic modification strategies provide a versatile toolkit for the optimization of H3TATB-based frameworks. By carefully selecting and implementing these strategies, researchers can tailor the porosity and functionality of the material to meet the requirements of specific applications, such as gas storage, separation, or catalysis.
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine demonstrates exceptional electron acceptor capabilities that enable the formation of stable charge-transfer complexes with various donor molecules. The triazine core acts as a strong electron-withdrawing unit due to its electron-deficient nitrogen atoms, which create a favorable electronic environment for charge transfer processes [1] [2].
The molecular structure of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine features three symmetrically arranged carboxyphenyl substituents connected to a central triazine ring. This configuration provides multiple sites for intermolecular interactions while maintaining the electron-accepting properties of the triazine moiety. Density functional theory calculations reveal that the Lowest Unoccupied Molecular Orbital energy levels range from -2.76 to -1.03 electron volts, indicating strong electron affinity [3] [4].
When 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine forms charge-transfer complexes with electron-rich donor molecules, intramolecular charge transfer occurs from the donor's Highest Occupied Molecular Orbital to the acceptor's Lowest Unoccupied Molecular Orbital. This process results in the formation of new absorption bands in the visible spectrum, indicating successful complex formation [5] [6].
The charge-transfer complex formation involves several key mechanisms:
Ground State Charge Transfer: The electron-deficient triazine ring accepts electron density from donor molecules through π-π stacking interactions and hydrogen bonding. The carboxyl groups present in the molecular structure can participate in hydrogen bonding with suitable donors, enhancing the stability of the formed complexes [7] [8].
Excited State Dynamics: Upon photoexcitation, the charge-transfer complexes exhibit intramolecular charge transfer transitions. The triazine core serves as an electron trap, while the donor moieties provide the necessary electrons for the charge transfer process. Time-resolved spectroscopy studies indicate that these charge-transfer states have lifetimes ranging from picoseconds to nanoseconds, depending on the donor-acceptor pair [9] [2].
Thermodynamic Stability: The formation of charge-transfer complexes with 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is thermodynamically favorable due to the significant energy difference between donor and acceptor energy levels. The calculated binding energies for various donor-acceptor pairs range from 1.0 to 3.5 kilocalories per mole, indicating moderate to strong interaction strengths [3] [10].
The bandgap of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can be systematically tuned through molecular design strategies to optimize performance in electrochromic applications. The fundamental bandgap of the compound ranges from 1.5 to 2.0 electron volts, making it suitable for visible light absorption and electrochromic switching [11] [3].
Burstein-Moss Effect in Electrochromic Devices: Recent theoretical studies demonstrate that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can exhibit multicolor tunable electrochromic behavior through the Burstein-Moss effect. When electrons are injected into the material during electrochemical cycling, the optical bandgap increases due to band filling effects, resulting in a blue shift of the absorption edge [11].
The optimal electronic properties for multicolor tunable electrochromic materials based on the Burstein-Moss effect require a fundamental bandgap of approximately 1.2 to 2.0 electron volts, a flat valence band structure, and a well-dispersed conduction band. 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine exhibits these characteristics, with theoretical calculations showing that the optical bandgap can be tuned from 1.2 to 3.2 electron volts through electronic doping [11].
Molecular Engineering Strategies: The bandgap of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can be fine-tuned through several approaches:
Substituent Effects: The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings can modulate the energy levels of the frontier molecular orbitals. Electron-withdrawing groups lower both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital levels, while electron-donating groups have the opposite effect [12] [13].
Conjugation Length: Extended conjugation through the incorporation of additional aromatic rings or conjugated linkers can reduce the bandgap by stabilizing the excited states. This approach has been successfully employed in related triazine-based systems to achieve bandgaps as low as 1.58 electron volts [10].
Heteroatom Incorporation: The introduction of heteroatoms such as sulfur or selenium can modify the electronic properties and reduce the bandgap through enhanced orbital overlap and reduced bond alternation [14] [12].
Electrochromic Performance Optimization: The electrochromic properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine are directly related to its bandgap and electronic structure. Materials with smaller bandgaps exhibit lower switching voltages and faster response times, while maintaining good optical contrast [15] [16].
The compound demonstrates excellent electrochromic performance with reversible color changes from transparent to colored states upon electrochemical oxidation or reduction. The switching voltages typically range from 0.5 to 1.5 volts, with response times on the order of seconds to milliseconds depending on the device configuration [15] [17].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₄H₁₅N₃O₆ | [1] [24] |
Molecular Weight | 441.39 g/mol | [1] [24] |
CAS Number | 61414-16-2 | [1] [24] |
Melting Point | 83-88°C | [1] [25] |
Density (predicted) | 1.458±0.06 g/cm³ | [1] [25] |
Solubility | Slightly soluble in aqueous base, DMSO (heated) | [1] [25] |
pKa (predicted) | 3.27±0.10 | [1] [25] |
Appearance | White to off-white solid | [1] [25] |
Bandgap (estimated) | 1.5-2.0 eV (estimated) | [11] [3] |
HOMO Energy Level (calculated) | -5.04 to -6.19 eV (DFT calculated) | [3] [4] |
LUMO Energy Level (calculated) | -2.76 to -1.03 eV (DFT calculated) | [3] [4] |
Storage Conditions | Sealed, dry, room temperature | [1] [25] |
Table 1: Physical and Chemical Properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Electronic Property | Value/Description | Application | Reference |
---|---|---|---|
Electron Acceptor Capability | Strong electron acceptor due to triazine core | Energy storage, photovoltaics | [1] [15] [19] |
Charge Transfer Complex Formation | Forms stable charge-transfer complexes with donors | Organic electronics, sensors | [5] [6] [2] |
Electrochromic Response | Active in electrochromic devices (smart windows) | Smart windows, displays | [1] [15] [16] |
Bandgap Engineering Potential | Tunable through molecular design (1.2-3.2 eV) | Optoelectronic devices | [11] [12] [13] |
Redox Activity | Multiple redox states accessible | Battery electrodes | [18] [19] [20] |
Charge Mobility (in frameworks) | Up to 165 cm²/V·s in crystalline frameworks | Conductive frameworks | [21] |
Energy Storage Mechanism | Li⁺ insertion/extraction, electron transfer | Lithium-ion batteries | [18] [19] |
Optical Band Gap Range | 1.58-2.2 eV depending on substitution | Photocatalysis, solar cells | [3] [10] |
Table 2: Electronic Properties and Applications of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
The comprehensive analysis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine reveals its exceptional performance in electron transfer applications. The compound demonstrates strong electron acceptor capabilities with calculated Lowest Unoccupied Molecular Orbital energies ranging from -2.76 to -1.03 electron volts, enabling efficient charge-transfer complex formation with various donor molecules.
The bandgap engineering potential of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine makes it particularly suitable for electrochromic applications, where the optical properties can be tuned through electronic doping to achieve multicolor switching. The compound exhibits bandgaps ranging from 1.2 to 3.2 electron volts, covering the visible spectrum and enabling applications in smart windows and displays.
In energy storage systems, 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine functions as an active electrode material with theoretical capacities of approximately 200 milliampere-hours per gram. The compound demonstrates excellent electrochemical stability with capacity retention exceeding 80 percent after 1000 cycles in optimized battery configurations.
Irritant